1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline

Absorption spectroscopy Molar absorptivity Cyanine dye photophysics

Researchers require cyanine dyes with validated photophysics for FRET, aggregate control, or Aβ detection-substituting analogues risks assay failure. This symmetric 2,2′-carbocyanine cation (Pinacyanol, PIN) delivers: • ε ≥150,000 M⁻¹cm⁻¹ at 604 nm (α-band), ε ≥65,000 at ~555 nm (β-band) • Exclusive H-aggregate formation under polyelectrolyte templating (vs. PIC J-aggregates) • Superior Aβ fibril sensitivity vs. Congo Red; stable femtosecond laser saturable absorber (replaces DODCI) Supplied as the cation (CAS 24144-04-5) for ion-pair extraction or salt customization. BenchChem ensures validated lot-to-lot photometric consistency.

Molecular Formula C23H23N2+
Molecular Weight 327.4 g/mol
CAS No. 24144-04-5
Cat. No. B13424171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline
CAS24144-04-5
Molecular FormulaC23H23N2+
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41
InChIInChI=1S/C23H23N2/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2/h5-17H,3-4H2,1-2H3/q+1
InChIKeyCJRNTVYQEXDVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline (CAS 24144-04-5) – Procurement-Grade Identity and Core Properties for Scientific Selection


1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline (CAS 24144-04-5) is the cation form of the prototypical trimethine cyanine dye universally known as Pinacyanol (PIN; Quinaldine Blue). Commonly supplied as the chloride (CAS 2768-90-3) or iodide (CAS 605-91-4) salt [1], PIN is an organic cation with molecular formula C₂₃H₂₃N₂⁺ and molecular weight 327.4 g/mol [2]. It belongs to the symmetric 2,2′-carbocyanine subclass distinguished by a three-methine conjugated bridge linking two N-ethylquinolinium termini. PIN exhibits a dominant long-wavelength absorption maximum (α-band) at 604 nm in ethanol with molar extinction coefficient ε ≥ 150,000 M⁻¹cm⁻¹, and a secondary β-band at ~550–560 nm with ε ≥ 65,000 M⁻¹cm⁻¹ . Its century-long deployment in spectral sensitization, histological staining, analytical probe development, and supramolecular photochemistry makes it a benchmark compound for applications demanding well-characterized, reproducible photophysical behavior at the orange–red edge of the visible spectrum [3].

Orange–red spectroscopic probe: Benchmark cyanine with dominant absorption at ~604 nm, suited for high-sensitivity absorbance and fluorescence assays in the 580–620 nm window.
Supramolecular H-aggregate template: Predictable H-type aggregation under polyelectrolyte control, enabling excitonic coupling architectures and mesoporous templating studies.
Amyloid and biomolecular staining: Reported high binding sensitivity to fibrillar amyloid-β, supporting histological and spectrophotometric fibril quantification workflows.

Why Generic Substitution of CAS 24144-04-5 with Other Cyanine Dyes Compromises Experimental Reproducibility


Cyanine dyes sharing the trimethine backbone are not functionally interchangeable. Even within the narrow 2,2′-carbocyanine family, small structural perturbations—the position of the N-alkyl substituent, the length of the polymethine bridge, or the heterocyclic ring identity—produce large and predictable but often underappreciated shifts in absorption wavelength, aggregation propensity, and binding selectivity [1]. 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline (PIN) occupies a distinct parameter space: its 604-nm α-band is red-shifted by ~80 nm relative to the homologous pseudoisocyanine (PIC, λmax ~523 nm), its extinction coefficient exceeds that of PIC by a factor of >2.2, and under identical polyelectrolyte conditions PIN exclusively forms H-aggregates whereas PIC forms J-aggregates [2][3]. These differences are not cosmetic—they determine whether a dye acts as an energy donor or acceptor in FRET assays, whether it intercalates or groove-binds to DNA, and whether its aggregate state produces the desired excitonic coupling for nonlinear optical applications [4]. Substituting PIN with a cheaper or more readily available cyanine without quantitative validation therefore risks systematic failure of the intended optical, structural, or analytical function. The evidence catalogued below provides the head-to-head quantitative metrics required to defend PIN selection in procurement specifications.

This product (PIN cation)
λ_max ~604 nm; forms H-aggregates with PSS; ε ≥ 150,000 M⁻¹cm⁻¹
Pseudoisocyanine (PIC)
λ_max ~523 nm; forms J-aggregates under identical conditions; ε ~66,000

Spectral mismatch (≈80 nm red shift) and opposite aggregation preference may alter FRET, binding, or excitonic function. Binding affinity to macrocyclic hosts differs ~2.5-fold, which can change supramolecular regulation profiles.

PIN saturable absorber
Months-long operational stability; low Φ_ISC (≤1%)
DODCI / longer-chain carbocyanines
Higher photodegradation; typically higher triplet yields

Photochemical robustness and aggregate type are not transferable. Generic cyanine substitution without quantitative validation risks systematic failure of optical or sensing design.

Product-Specific Quantitative Differentiation Evidence for CAS 24144-04-5: Head-to-Head and Cross-Study Comparative Data


Molar Extinction Coefficient Superiority Over Pseudoisocyanine (PIC) at the Primary Absorption Band

The molar extinction coefficient at the principal α-band is a first-order determinant of detection sensitivity in absorbance-based assays. For 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline (PIN, as chloride), the ε value at λ_max 603–609 nm in ethanol is ≥ 150,000 M⁻¹cm⁻¹ . The closest structural analog, pseudoisocyanine (PIC; 1,1′-diethyl-2,2′-cyanine), has a monomeric ε of 66,000 M⁻¹cm⁻¹ at its λ_max of 523 nm in water [1]. The ε ratio PIN/PIC ≈ 2.3 means that, at equimolar concentration, PIN provides approximately 2.3-fold higher absorbance signal at its analytical wavelength, directly translating to lower limits of detection when the two dyes are compared as spectrophotometric probes in the same optical geometry.

Extinction coefficient
Head-to-head
PIN ε ≥ 150,000 M⁻¹cm⁻¹ (604 nm, ethanol) vs PIC ε 66,000 M⁻¹cm⁻¹ (523 nm, water). Ratio ≈2.3.
Higher absorbance signal at longer wavelength, supporting lower detection limits.
Conditions: ethanol vs water; Beer–Lambert regression.
Absorption spectroscopy Molar absorptivity Cyanine dye photophysics

Divergent Aggregation Mode Under Identical Polyelectrolyte Conditions: PIN Forms H-Aggregates, PIC Forms J-Aggregates

Under identical experimental conditions—aqueous solution containing polystyrenesulfonate (PSS) at a sulfonate/dye molar ratio of ~3:1 and dye concentration ~10 μM—PIN exclusively forms H-aggregates characterized by a blue-shifted absorption band centered at ~511 nm, whereas pseudoisocyanine (PIC) exclusively forms J-aggregates with a red-shifted, narrowed absorption band [1]. The H-aggregates of PIN exhibit a tubular architecture with single-layer wall thickness of ~2.5 nm and outer diameter of ~6.5 nm, as determined by cryo-TEM; these H-aggregates are metastable and convert to J-aggregates on a timescale of weeks, with kinetics tunable by shear stress and dye concentration [2]. This orthogonal aggregation behavior under identical templating conditions is a structural consequence of the trimethine bridge in PIN versus the monomethine bridge in PIC, and it dictates entirely different excitonic coupling schemes for energy-transfer or nonlinear optical applications.

Aggregation mode
Head-to-head
PIN forms exclusively H-aggregates (blue-shifted ~511 nm) under PSS template; PIC forms J-aggregates.
H-exciton coupling for energy-transfer architectures; tubular morphology (d ~6.5 nm).
Aqueous, PSS, ~10 μM dye, sulfonate/dye ~3:1.
Supramolecular aggregation H-aggregates Polyelectrolyte templating

Host–Guest Binding Affinity with Acyclic Cucurbituril ACB-01 Differentiates PIN from PIC

The binding constant (Ka) of a dye to a macrocyclic host governs the efficiency of supramolecular modulation of aggregation and fluorescence. For the water-soluble acyclic cucurbit[n]uril ACB-01 (bearing eight carboxylate groups), the 1:1 complexation Ka of PIN was determined to be (6.09 ± 0.82) × 10⁵ M⁻¹, while pseudoisocyanine (PIC) under identical conditions yielded Ka = (1.54 ± 0.15) × 10⁶ M⁻¹ [1]. The ~2.5-fold lower affinity of PIN for ACB-01 means that, at equal host and guest concentrations, a significantly smaller fraction of PIN is sequestered into the host cavity. This differential binding translates into distinct concentration ranges for effective host-mediated disaggregation: PIN H-aggregates require higher ACB-01/dye ratios for complete disruption than PIC J-aggregates, providing an additional degree of freedom for engineering dissipative supramolecular systems.

Binding constant (ACB-01)
Head-to-head
PIN Ka = (6.09 ± 0.82) × 10⁵ M⁻¹; PIC Ka = (1.54 ± 0.15) × 10⁶ M⁻¹. Ratio ~2.5-fold.
Weaker host sequestration enables partial disaggregation control.
Aqueous, UV–vis, fluorescence, NMR; ACB-01 host.
Host–guest chemistry Binding constant Supramolecular regulation

Superior Sensitivity for Fibrillar Beta-Amyloid Detection Over the Gold-Standard Congo Red

In a direct comparative study of dye binding to beta-amyloid (Aβ) fibrils—the pathological hallmark of Alzheimer's disease—PIN demonstrated a binding stoichiometry of 1 (one PIN per Aβ monomer equivalent) and a distinctly biphasic binding isotherm, whereas Congo Red (CR) displayed a weak hyperbolic binding curve characteristic of low-affinity ligand–macromolecule interactions [1]. The biphasic curve and the inability to fit the data to a Scatchard plot indicated that PIN binds tightly to Aβ fibrils [1]. The authors concluded explicitly that "PIN is more sensitive than CR" for probing fibrillar Aβ [1]. This sensitivity advantage arises from the combination of tight binding and the high extinction coefficient of PIN (ε ≥ 150,000 M⁻¹cm⁻¹), which together enable detection of lower fibril concentrations than achievable with CR.

Aβ fibril binding
Head-to-head
PIN: biphasic binding, stoichiometry 1:1 (per Aβ monomer); Congo Red: weak hyperbolic curve. PIN reported more sensitive.
Supports lower fibril concentration detection in spectrophotometric assays.
Scatchard not fittable; aqueous buffer, centrifugation separation.
Beta-amyloid fibrils Alzheimer's disease probe Spectrophotometric dye binding

Extended Operational Stability as a Saturable Absorber in Mode-Locked Dye Lasers Versus DODCI

In hybridly mode-locked Rhodamine 6G and Rhodamine B dye lasers, pinacyanol chloride (PC) outperformed the widely used saturable absorber DODCI (3,3′-diethyloxadicarbocyanine iodide) in both chemical and photochemical stability [1]. Using PC as the saturable absorber, stable femtosecond laser pulses were generated continuously for months without requiring replacement of the absorber solution, whereas DODCI solutions degrade significantly faster under comparable irradiation conditions [1]. PC also enabled more efficient suppression of satellite pulses [1]. This stability advantage is attributed to the absence of the photolabile oxadicarbocyanine bridge present in DODCI, replaced in PIN by the more robust trimethine carbocyanine framework.

Saturable absorber lifetime
Reported
Months-long stable femtosecond pulse generation with PIN; DODCI requires frequent solution replacement.
Reduced maintenance downtime and consumable costs for dye laser labs.
Rhodamine 6G/B gain media; femtosecond regime.
Saturable absorber Mode-locked dye laser Photochemical stability

Triplet-State Photophysical Parameters Differentiating PIN from Higher Polymethine Cyanine Dyes

The triplet-state molar extinction coefficient of PIN (as chloride) was determined by conventional flash photolysis to be ε_max,635nm = (5.8 ± 0.3) × 10⁴ dm³ mol⁻¹ cm⁻¹, with the quantum efficiency for intersystem crossing (Φ_ISC) having an upper limit of 10⁻² in methanol, ethylene glycol, and glycerol [1]. Importantly, photoisomerization was found to be absent in all three solvents [1]. This low Φ_ISC value (≤1%) contrasts with longer-chain carbocyanines and dicarbocyanines (e.g., DDI, cryptocyanine) where increased conformational flexibility and reduced S₁–S₀ energy gaps typically elevate Φ_ISC, leading to higher triplet yields and greater photobleaching susceptibility. The suppressed triplet channel in PIN means that the majority of absorbed photon energy is dissipated via internal conversion rather than via reactive triplet pathways, consistent with its observed high photochemical stability.

Triplet-state photophysics
Class-level
ε_max,635nm (triplet) = 5.8×10⁴ dm³ mol⁻¹ cm⁻¹; Φ_ISC ≤ 1%; no photoisomerization.
Suppressed triplet channel correlates with lower photobleaching under continuous irradiation.
Methanol, ethylene glycol, glycerol; flash photolysis.
Triplet state Intersystem crossing Flash photolysis

Highest-Confidence Application Scenarios for CAS 24144-04-5 Based on Quantitative Differentiation Evidence


High-Sensitivity Absorbance-Based Detection in the Orange–Red Spectral Window (580–620 nm)

The ε ≥ 150,000 M⁻¹cm⁻¹ at 604 nm [1] makes PIN the cyanine dye of choice when maximum absorbance signal is required in the orange–red region, where biological matrix autofluorescence is minimal. For spectrophotometric determination of analytes via ion-pair extraction—as exemplified by the extraction-photometric determination of rhenium(VII) as the pinacyanol perrhenate ion associate, where the complex exhibits λ_max at 602 nm with ε_c = 126,000 and a stability constant β_c = 0.222 × 10⁵ [2]—PIN provides a >2-fold signal advantage over pseudoisocyanine at equimolar concentration. This scenario specifically requires the cation form (CAS 24144-04-5) paired with an appropriate counterion for the target analyte.

Supramolecular H-Aggregate Engineering Using Polyelectrolyte Templates

When an experimental design requires H-type (blue-shifted) excitonic aggregates rather than J-type, PIN is the mandatory choice over PIC. Under PSS templating at ~10 μM dye and sulfonate/dye ~3:1, PIN exclusively yields H-aggregates with absorption at ~511 nm and tubular morphology (~6.5 nm outer diameter) [1], whereas PIC exclusively yields J-aggregates under identical conditions [2]. The metastable H-to-J conversion of PIN aggregates over weeks, with kinetics controllable by shear stress and concentration [1], provides a time-resolved supramolecular parameter that is unavailable with PIC. Applications include excitonic energy-transfer cascades, circular dichroism-based chirality probes, and templated synthesis of mesoporous silica nanofibers where PIN liquid-crystalline phases serve as structure-directing agents.

Fibrillar Beta-Amyloid Quantification with Superior Sensitivity to Congo Red

For laboratories quantifying Aβ fibrils in Alzheimer's disease research, PIN offers demonstrated higher sensitivity than the conventional Congo Red assay [1]. The tight binding (stoichiometry 1:1, biphasic isotherm) combined with the high extinction coefficient enables detection at lower fibril concentrations. Procurement of PIN (typically as the chloride salt, CAS 2768-90-3, providing the identical cation as CAS 24144-04-5) for this application is directly supported by the quantitative head-to-head comparison establishing superiority over CR [1].

Mode-Locked Dye Laser Saturable Absorber with Months-Long Maintenance-Free Operation

For femtosecond dye laser facilities employing Rhodamine 6G or Rhodamine B gain media, PIN chloride serves as a drop-in replacement for DODCI as the saturable absorber, delivering months of stable femtosecond pulse generation without solution replacement while improving satellite pulse suppression [1]. The demonstrated photochemical stability advantage is rooted in the absence of photoisomerization and the low triplet quantum yield (Φ_ISC ≤ 10⁻²) of PIN [2]. This application scenario leverages the combination of evidence from direct comparison with DODCI [1] and the independently measured photophysical parameters [2].

Application
Selection Property
Validation Focus
High-sensitivity absorbance probe (580–620 nm)
High molar extinction coefficient at long wavelength
Absorbance linearity and limit of detection at 604 nm
H-aggregate engineering with polyelectrolytes
Exclusive H-aggregation under templating conditions
Aggregate morphology, spectral shift, and kinetic stability
Fibrillar amyloid-β quantification
Reported high binding sensitivity to Aβ fibrils
Binding stoichiometry and detection limit vs. reference dye
Saturable absorber for mode-locked dye lasers
Extended photochemical stability and pulse suppression
Solution lifetime and satellite pulse ratio
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